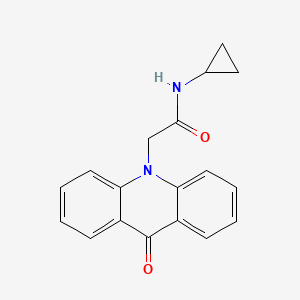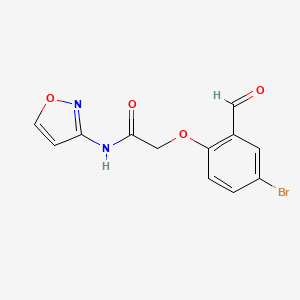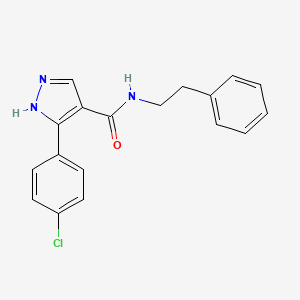
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is not fully understood. However, studies have shown that it interacts with DNA and inhibits DNA synthesis, leading to cell death. This compound has also been found to induce apoptosis by activating the caspase pathway. The exact mechanism of action of this compound is an active area of research.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound has a high affinity for DNA and can intercalate into the DNA helix. This interaction leads to the inhibition of DNA synthesis and cell death. Additionally, this compound has been found to induce apoptosis by activating the caspase pathway. It has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The use of N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide in lab experiments has several advantages and limitations. One of the significant advantages of using this compound is its potent antitumor activity against a wide range of cancer cell lines. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells, which limits its use in clinical applications.
未来方向
There are several future directions for research on N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide. One of the primary areas of research is to understand the exact mechanism of action of this compound. Additionally, studies are needed to optimize the synthesis method to obtain high yields and purity. Further research is also needed to determine the potential clinical applications of this compound, including its use as an anticancer agent and antibiotic. Finally, studies are needed to understand the toxicity of this compound and develop strategies to reduce its toxicity while maintaining its efficacy.
Conclusion:
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent antitumor activity against a wide range of cancer cell lines and exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, the toxicity of this compound limits its use in clinical applications. Further research is needed to optimize the synthesis method, understand the mechanism of action, and determine the potential clinical applications of this compound.
合成方法
The synthesis of N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is a multistep process that involves the reaction of 9-acridinone with cyclopropylamine and acetic anhydride. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The final product is obtained through purification and isolation techniques. The synthesis method of this compound has been extensively studied and optimized to obtain high yields and purity.
科学研究应用
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide has been found to exhibit promising applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines. It has been found to induce cell death by inhibiting DNA synthesis and inducing apoptosis. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(19-12-9-10-12)11-20-15-7-3-1-5-13(15)18(22)14-6-2-4-8-16(14)20/h1-8,12H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVUDMIVIYHSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)

![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)


![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)


![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)

![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)